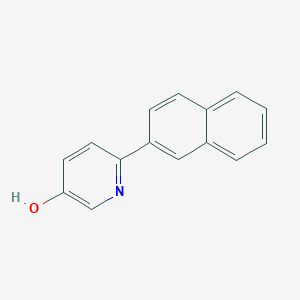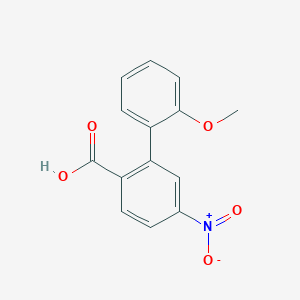
5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95%
Descripción general
Descripción
5-Hydroxy-2-(naphthalen-2-yl)pyridine (5-HNP) is a heterocyclic compound with a wide range of applications in scientific research. It has been studied for its potential to act as an antioxidant, as well as its ability to interact with other molecules. Additionally, 5-HNP has been studied for its potential to be used as a building block for other compounds.
Aplicaciones Científicas De Investigación
5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has a wide variety of applications in scientific research. It has been studied for its potential to act as an antioxidant, as well as its ability to interact with other molecules. Additionally, 5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has been studied for its potential to be used as a building block for other compounds. It has also been used as a fluorescent probe for the detection of nitroaromatic compounds in water.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) in the body. Additionally, it has been shown to interact with other molecules, such as proteins, DNA, and lipids, which may alter their function.
Biochemical and Physiological Effects
5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has been studied for its potential to act as an antioxidant. It has been shown to reduce oxidative stress in cells, which may protect against diseases caused by oxidative damage. Additionally, 5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has been shown to reduce inflammation and modulate immune responses. It has also been studied for its potential to reduce the risk of certain cancers, as well as its potential to protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. Additionally, it is relatively inexpensive and widely available. However, there are some limitations. 5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% may be toxic in high concentrations, and it may interact with other molecules, which can affect experiment results.
Direcciones Futuras
There are several potential future directions for 5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% research. It could be studied for its potential to act as an antioxidant in different conditions. Additionally, it could be studied for its potential to interact with other molecules and its potential to be used as a building block for other compounds. Furthermore, it could be studied for its potential to reduce inflammation and modulate immune responses. Finally, it could be studied for its potential to reduce the risk of certain cancers, as well as its potential to protect against neurodegenerative diseases.
Propiedades
IUPAC Name |
6-naphthalen-2-ylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-14-7-8-15(16-10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAUUFAVLGHCCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468080 | |
| Record name | 6-naphthalen-2-yl-pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884500-99-6 | |
| Record name | 6-naphthalen-2-yl-pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tetrapentyloxy-hydroxycalix[4]arene](/img/structure/B6316196.png)
![1,3-Dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6316210.png)
![Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316212.png)
![Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316219.png)







![Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B6316264.png)

